Tau-fluvalinate

Description

Properties

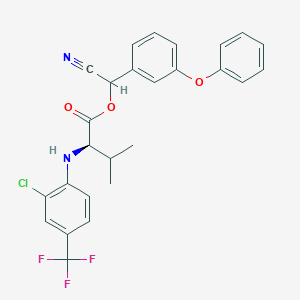

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISTDXBRIBGOC-XMMISQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037555 | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Tau-fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102851-06-9 | |

| Record name | Tau-fluvalinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tau-fluvalinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tau-Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .TAU.-FLUVALINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tau-Fluvalinate on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which tau-fluvalinate, a synthetic pyrethroid insecticide, modulates the function of voltage-gated sodium channels (VGSCs). The document details the core interactions, effects on channel kinetics, and the structural basis of its action, supported by quantitative data, detailed experimental protocols, and visualizations.

Core Mechanism of Action

This compound, like other pyrethroid insecticides, primarily targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2][3] The fundamental mechanism of action involves the disruption of the normal gating kinetics of these channels.[4][5]

Pyrethroids, including this compound, bind to the VGSC and cause a significant modification of its function, primarily by slowing both the inactivation and deactivation processes.[6] This leads to a prolonged influx of sodium ions into the neuron during excitation. The persistent depolarization of the neuronal membrane results in hyperexcitability, leading to repetitive firing of action potentials, eventual nerve blockage, paralysis, and death of the target arthropod.[1][6]

A key characteristic of pyrethroid action is its state-dependent nature, with a strong preference for binding to the open state of the sodium channel.[7][8] This means that the inhibitory effect of this compound is significantly enhanced when the sodium channels are actively opening and closing, such as during a train of action potentials.

Quantitative Data on this compound's Effects

The potency of this compound can vary significantly between different species and even between different isoforms of the VGSC within the same organism. This selectivity is a critical aspect of its use as an insecticide. Below is a summary of available quantitative data on the effects of this compound and other relevant pyrethroids on various VGSCs.

| Compound | Channel/Organism | Parameter | Value (µM) | Reference |

| This compound | Bumblebee (Bombus impatiens) BiNav1–1 | EC10 | 0.03 ± 0.01 | [9] |

| EC20 | 0.08 ± 0.02 | [9] | ||

| EC25 | 0.11 ± 0.03 | [9] | ||

| Permethrin | Bumblebee (Bombus impatiens) BiNav1–1 | EC25 | 0.01 | [9] |

| Deltamethrin | Bumblebee (Bombus impatiens) BiNav1–1 | EC25 | 0.004 | [9] |

| Tefluthrin | Rat Nav1.3 | % Modification (at 100 µM) | ~4-fold greater than human Nav1.3 | [10] |

| Deltamethrin | Rat Nav1.6 | Tail Current Density Increase (at 10 µM) | ~4.3-fold | [11] |

| Deltamethrin | Human Nav1.1 | Tail Current Density Increase (at 10 µM) | ~5.4-fold | [11] |

Signaling Pathway and Logical Relationships

The interaction of this compound with the voltage-gated sodium channel can be visualized as a direct modulation of the channel's gating machinery.

Figure 1: Signaling pathway of this compound's action on voltage-gated sodium channels.

The logical flow of this compound's impact on the channel's gating states is depicted below, emphasizing the altered transition probabilities.

Figure 2: Logical relationship of this compound's effect on sodium channel gating.

Experimental Protocols

The primary techniques used to investigate the effects of this compound on VGSCs are electrophysiological, namely two-electrode voltage-clamp (TEVC) on Xenopus laevis oocytes and patch-clamp recordings from neurons or other excitable cells.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is invaluable for studying the effects of compounds on specific, heterologously expressed ion channels.

Experimental Workflow:

Figure 3: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific α and β subunits of the desired voltage-gated sodium channel is injected into the oocytes.[12] Oocytes are then incubated for 2-7 days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution (e.g., ND96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.[13][14]

-

A voltage-clamp amplifier is used to hold the membrane potential at a set value (e.g., -80 mV) and to record the currents that flow across the membrane in response to voltage steps.

-

-

Experimental Procedure:

-

Baseline sodium currents are recorded by applying a series of voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

-

The oocyte is then perfused with the saline solution containing a known concentration of this compound.

-

The same voltage-step protocol is applied, and the resulting sodium currents are recorded.

-

This process is repeated for a range of this compound concentrations to determine a dose-response relationship.

-

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on the channel's kinetic properties, such as the time constants of activation, inactivation, and deactivation. The peak current amplitudes at different concentrations are used to calculate EC50 or IC50 values.

Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents through single channels or from the entire membrane of a smaller cell, such as a neuron.

Detailed Methodology:

-

Cell Preparation: Primary neurons are cultured, or a suitable cell line expressing the VGSC of interest is used.

-

Pipette Fabrication: Glass micropipettes with a very fine tip (around 1 µm in diameter) are fabricated using a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

-

Recording Configurations:

-

Experimental Procedure: Similar to TEVC, baseline currents are recorded, followed by the application of this compound to the external solution. The effects on the sodium currents are then recorded and analyzed.

-

Data Analysis: Patch-clamp data can provide detailed information about the effects of this compound on single-channel conductance and open probability, in addition to the macroscopic current kinetics observed in whole-cell recordings.

Molecular Binding Site

Molecular modeling and site-directed mutagenesis studies have identified the putative binding site for pyrethroids on the voltage-gated sodium channel.[2] It is generally accepted that pyrethroids bind to a hydrophobic pocket formed by the interface of different domains of the channel protein.

Two distinct pyrethroid receptor sites, termed PyR1 and PyR2, have been proposed.[4][14]

-

PyR1: Located at the interface of domains II and III, involving the S4-S5 linker of domain II and the S5 and S6 segments of domain II and III respectively.

-

PyR2: A second, homologous site proposed at the interface of domains I and II.

The binding of this compound to these sites is thought to stabilize the open conformation of the channel, thereby trapping the S4-S5 linkers and the S6 segments and preventing the conformational changes required for inactivation and deactivation.[4] The specific amino acid residues within these binding pockets contribute to the species-selectivity of this compound. For instance, mutations in these regions are a common mechanism of resistance in insects and other arthropods.[7][9]

Conclusion

This compound exerts its potent insecticidal activity by modulating the function of voltage-gated sodium channels. Its mechanism of action is characterized by a state-dependent binding to the open channel, leading to a significant slowing of inactivation and deactivation. This results in prolonged sodium influx, neuronal hyperexcitability, and ultimately, paralysis of the target organism. The quantitative effects and species selectivity are determined by the specific amino acid composition of the pyrethroid binding sites within the VGSC. The experimental protocols outlined in this guide, particularly two-electrode voltage-clamp and patch-clamp electrophysiology, are fundamental for the continued investigation of the precise molecular interactions of this compound and for the development of novel and more selective insecticides.

References

- 1. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical characterization of the Varroa destructor NaV1 sodium channel and its affinity for τ-fluvalinate insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 5. This compound | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. Point mutations in the sodium channel gene conferring this compound resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Consequences of acute Nav1.1 exposure to deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human and rat Nav1.3 voltage-gated sodium channels differ in inactivation properties and sensitivity to the pyrethroid insecticide tefluthrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-microelectrode voltage clamp of Xenopus oocytes: voltage errors and compensation for local current flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Tau-fluvalinate: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tau-fluvalinate is a synthetic pyrethroid insecticide and acaricide widely utilized in agriculture and apiculture for the control of a broad spectrum of insect and mite pests.[1][2] As a Type II pyrethroid, its neurotoxic effects are primarily mediated through the disruption of voltage-gated sodium channels in the nervous systems of target organisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies pertaining to this compound, intended to serve as a valuable resource for researchers and professionals in related fields.

Chemical Structure and Stereochemistry

This compound is a specific stereoisomer of the broader chemical, fluvalinate.[5][6] Fluvalinate itself is a racemic mixture of four stereoisomers.[6][7] this compound, however, is the (R)-α-cyano-3-phenoxybenzyl ester of (D)-valine, a specific diastereomeric configuration that exhibits enhanced biological activity.[6]

IUPAC Name: (RS)-α-cyano-3-phenoxybenzyl N-(2-chloro-α,α,α-trifluoro-p-tolyl)-D-valinate[6]

CAS Registry Number: 102851-06-9[3]

Chemical Formula: C₂₆H₂₂ClF₃N₂O₃[3]

Molecular Weight: 502.9 g/mol [3][5]

The key structural features of this compound include an alpha-cyano group, which is characteristic of Type II pyrethroids, and a trifluoromethylphenyl group.[3]

Physicochemical Properties

This compound is a viscous, amber-colored oil with a moderate to weak sweetish odor.[3][8] It is characterized by its low solubility in water and high solubility in organic solvents.[3][9]

| Property | Value | Reference |

| Physical State | Viscous oil | [3] |

| Color | Amber | [3] |

| Odor | Moderate or weak sweetish | [3] |

| Molecular Weight | 502.9 g/mol | [3][5] |

| Boiling Point | 164°C at 9.3 Pa | [3] |

| Density | 1.262 g/cm³ at 25°C | [3][10] |

| Vapor Pressure | 9 x 10⁻¹¹ Pa at 25°C | [3] |

| Water Solubility | 2 x 10⁻⁶ g/L | [3] |

| Solubility in Organic Solvents | Toluene: >631 g/L; Iso-octane: 108 g/L | [3] |

Mechanism of Action

As a Type II pyrethroid, this compound's primary mode of action is the disruption of the central nervous system in insects.[1] It targets voltage-gated sodium channels (VGSCs) in neuronal membranes.[4][11]

The binding of this compound to these channels leads to a prolongation of the open state of the sodium channel, causing a persistent influx of sodium ions.[5] This results in membrane depolarization, repetitive nerve discharges, and eventual paralysis and death of the insect.[3][12] The presence of the alpha-cyano group in Type II pyrethroids like this compound is associated with a more prolonged effect on the sodium channels compared to Type I pyrethroids.[3]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound on a neuron.

Metabolism and Degradation

The metabolism of this compound in organisms and its degradation in the environment are crucial for understanding its persistence and potential non-target effects.

Metabolic Pathways

In insects and mammals, this compound is primarily metabolized through hydrolysis of the ester linkage, catalyzed by carboxylesterases.[3] This initial step breaks the molecule into its constituent acid and alcohol moieties. Further metabolic transformations, such as oxidation and conjugation, lead to a variety of metabolites that are more readily excreted.[3] The cytochrome P450 monooxygenase system, particularly enzymes like CYP9Q1, CYP9Q2, and CYP9Q3 in honey bees, plays a significant role in the detoxification of pyrethroids.[13][14]

A putative metabolic pathway is outlined in the diagram below.

Caption: Putative metabolic pathway of this compound.

Environmental Fate

This compound is susceptible to degradation in the environment through various processes. It is relatively non-persistent in soil, with reported half-lives ranging from 6 to 8 days under aerobic conditions.[15] The compound has a strong tendency to adsorb to soil and sediment particles, limiting its mobility.[12][15]

In aqueous environments, the persistence of this compound is pH-dependent. It readily hydrolyzes under basic conditions (pH 9) with a half-life of about one day, while it is more stable under acidic conditions (pH 5) with a half-life of 48 days.[12] Photodegradation in water can also be a significant degradation pathway, with a reported half-life of approximately one day under sunlight.[9][12]

Experimental Protocols

Synthesis of this compound

The commercial production of this compound involves a multi-step chemical synthesis.[6] A general outline of the synthesis is as follows:

-

Esterification: The process begins with the esterification of D-valine.

-

Coupling Reaction: The resulting ester is then coupled with 2-chloro-4-(trifluoromethyl)aniline.

-

Esterification with Cyanohydrin: The product from the previous step is then esterified with cyano-(3-phenoxyphenyl)methanol to yield this compound.[6]

-

Purification: The final product is purified to isolate the desired (2R) diastereomer.[6]

A simplified workflow for the synthesis is presented below.

Caption: Simplified workflow for the synthesis of this compound.

Analytical Methods for Residue Analysis

Several analytical techniques are employed for the determination of this compound residues in various matrices such as soil, water, honey, and plant tissues.[2][16] The most common methods are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).[2][17]

Sample Preparation and Extraction Workflow:

-

Extraction: The sample (e.g., honey, soil) is extracted with an appropriate organic solvent, such as a mixture of ethyl acetate and hexane or methanol.[2][4]

-

Cleanup: The extract is then purified to remove interfering substances. This can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE) using cartridges like C8 or silica.[2][16][18]

-

Analysis: The purified extract is then analyzed by GC-MS or LC-MS/MS for the quantification of this compound and its metabolites.[2][17][19]

The following diagram illustrates a general workflow for the analysis of this compound residues.

References

- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound (UK PID) [inchem.org]

- 4. Residual this compound in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 7. Fluvalinate - Wikipedia [en.wikipedia.org]

- 8. This compound | 102851-06-9 [chemicalbook.com]

- 9. Fluvalinate | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 102851-06-9 | FC106296 | Biosynth [biosynth.com]

- 11. This compound [benchchem.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. EXTOXNET PIP - FLUVALINATE [extoxnet.orst.edu]

- 16. researchgate.net [researchgate.net]

- 17. epa.gov [epa.gov]

- 18. Study of this compound persistence in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

The Decisive Role of Chirality: An In-depth Technical Guide to the Stereoisomerism and Biological Activity of Tau-fluvalinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tau-fluvalinate, a synthetic pyrethroid insecticide and acaricide, stands as a significant tool in pest management, particularly for its efficacy against the Varroa mite in honeybee colonies. Its biological activity, however, is not a simple function of its chemical formula. The three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal role in its insecticidal potency and selective toxicity. This technical guide delves into the core of this compound's stereoisomerism, exploring the profound impact of chirality on its biological activity and providing detailed experimental methodologies for its analysis.

Understanding the Stereoisomerism of Fluvalinate and this compound

Fluvalinate is a chiral molecule possessing two stereogenic centers, leading to the existence of four possible stereoisomers (a mixture of two pairs of enantiomers). The commercial product known as this compound is an enriched mixture of the two most biologically active diastereomers of fluvalinate.[1][2] Specifically, this compound is comprised of the (2R, αS) and (2R, αR) diastereomers.[1][2] The insecticidal activity of fluvalinate is primarily attributed to the (2R) configuration at the valine moiety.[3]

Mechanism of Action: A Stereoselective Interaction with Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[4][5] Pyrethroids bind to the open state of the VGSC, modifying its gating properties and leading to a prolongation of the sodium current. This disruption of normal nerve function results in hyperexcitation, paralysis, and ultimately, the death of the insect.[6]

The interaction between pyrethroids and the VGSC is highly stereospecific.[1] The insecticidal potency of this compound is predominantly attributed to the (+)-stereoisomer, which exhibits significantly higher toxicity compared to the (-)-stereoisomer.[7] This stereoselectivity arises from the specific three-dimensional fit of the molecule into the binding pocket of the sodium channel. Two putative pyrethroid receptor sites, designated PyR1 and PyR2, have been identified on the insect sodium channel.[8] The differential binding affinity of the stereoisomers to these sites is believed to be the molecular basis for their varied biological activity.

Interestingly, the relative insensitivity of honeybees to this compound, which allows for its use in controlling Varroa mites within hives, is also linked to stereoselective interactions at the sodium channel.[4][9] Specific amino acid residues in the bee VGSC are thought to confer this selective resistance.[9][10]

Quantitative Analysis of Biological Activity

The differential biological activity of this compound stereoisomers is evident in the quantitative measures of their toxicity, such as the median lethal concentration (LC50) and median lethal dose (LD50). While comprehensive data across a wide range of pests for each individual stereoisomer is not extensively available in a single source, studies on specific organisms highlight the significant differences in potency.

| Stereoisomer/Mixture | Organism | Exposure Time | LC50 Value | Unit | Reference |

| (+)-stereoisomer | Zebrafish (Danio rerio) | 96 h | 0.31 ± 0.04 | μg/L | [7] |

| (-)-stereoisomer | Zebrafish (Danio rerio) | 96 h | 84.76 ± 7.32 | μg/L | [7] |

| This compound (mixture) | Zebrafish (Danio rerio) | 96 h | 2.07 ± 0.18 | μg/L | [7] |

| This compound | Gammarus roeseli | 24 h | 34.01 | μg/L | [11] |

| This compound | Gammarus roeseli | 48 h | 23.47 | μg/L | [11] |

| This compound | Gammarus roeseli | 72 h | 19.58 | μg/L | [11] |

| This compound | Gammarus roeseli | 96 h | 17.29 | μg/L | [11] |

Note: The (+)- and (-)- stereoisomers refer to the optical rotation of the separated isomers and are inferred to correspond to the most and least active diastereomers, respectively.[7]

Qualitative data indicates that the (R,S)-isomer of fluvalinate is significantly more active than the (R,R)-isomer against Heliothis virescens and Musca domestica.[7] The other two diastereomers derived from the S-acid are considered essentially inactive.[7]

Experimental Protocols

Separation of this compound Stereoisomers by HPLC

A crucial step in assessing the differential biological activity of this compound stereoisomers is their separation and purification. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.

Protocol for the Separation of this compound Stereoisomers [7]

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a chiral column is required. A semi-preparative chiral column, such as one with cellulose-tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase, is suitable.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 96:4, v/v) is used as the mobile phase. The optimal ratio may need to be determined empirically.

-

Flow Rate: A flow rate of approximately 2.5 mL/min is typically used for semi-preparative separations.

-

Detection: The eluting isomers are detected by a UV detector at a wavelength of 236 nm. An online optical rotation detector can be used to identify the (+)- and (-)-enantiomers.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as the mobile phase, at a known concentration.

-

Injection and Elution: The this compound solution is injected onto the column. The two stereoisomers will separate based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram.

-

Fraction Collection: The eluent corresponding to each peak is collected separately.

-

Solvent Evaporation and Purity Analysis: The solvent from each collected fraction is evaporated to obtain the purified stereoisomers. The purity of the separated isomers should be confirmed by analytical chiral HPLC.

Topical Application Bioassay for Insecticidal Activity

The topical application bioassay is a standard method to determine the contact toxicity of an insecticide to an insect.

Protocol for Topical Application Bioassay [12][13]

-

Test Organisms: A susceptible strain of the target insect (e.g., Heliothis virescens or Musca domestica) of a uniform age and weight should be used.

-

Insecticide Solutions: Serial dilutions of the purified stereoisomers and the this compound mixture are prepared in a suitable solvent (e.g., acetone). A solvent-only control is also prepared.

-

Application: A small, precise volume (e.g., 1 µL) of each insecticide dilution is applied to the dorsal thorax of each insect using a microapplicator.

-

Holding Conditions: The treated insects are held in individual containers with access to food and water under controlled environmental conditions (temperature, humidity, and photoperiod).

-

Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 value for each stereoisomer and the mixture.

Electrophysiological Analysis of Sodium Channel Activity

To investigate the molecular mechanism of stereoselective toxicity, the effects of the purified stereoisomers on the activity of insect sodium channels can be studied using electrophysiological techniques.

Protocol for Two-Electrode Voltage Clamp of Xenopus Oocytes Expressing Insect Sodium Channels [5][9][10]

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

-

cRNA Injection: cRNA encoding the insect sodium channel of interest (e.g., from Drosophila melanogaster or the target pest) is injected into the oocytes.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression of the sodium channels in the oocyte membrane.

-

Electrophysiological Recording: A two-electrode voltage clamp apparatus is used to measure the sodium currents across the oocyte membrane. The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

Experimental Procedure: The oocyte is perfused with a standard saline solution. The membrane potential is held at a negative potential (e.g., -90 mV) and then depolarized to elicit sodium currents. After recording baseline currents, the oocyte is perfused with solutions containing different concentrations of the purified stereoisomers or the this compound mixture. The effect of each compound on the amplitude and kinetics of the sodium current is recorded.

-

Data Analysis: The changes in the sodium current, such as the prolongation of the tail current, are quantified to determine the potency of each stereoisomer in modifying the sodium channel function.

Conclusion

The stereoisomerism of this compound is a critical determinant of its biological activity. The enrichment of the more potent (2R) diastereomers in the commercial product is a clear example of how understanding chirality can lead to the development of more effective and potentially more selective pesticides. The stereoselective interaction with the voltage-gated sodium channel provides a molecular basis for the observed differences in toxicity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate relationship between the three-dimensional structure of this compound and its biological function, paving the way for the rational design of next-generation insecticides with improved efficacy and safety profiles.

References

- 1. This compound (UK PID) [inchem.org]

- 2. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Separation and aquatic toxicity of enantiomers of the pyrethroid insecticide lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Toxicity of Some Pesticides to Tetranychus urticae Koch and two Phytoseiid Mites [ajesa.journals.ekb.eg]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation and aquatic toxicity of enantiomers of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Tau-fluvalinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tau-fluvalinate, a synthetic pyrethroid insecticide, is a cornerstone in the management of varroosis in honeybee colonies and a significant agent in crop protection. Its efficacy is intrinsically linked to its specific stereochemistry as the (R)-α-cyano-3-phenoxybenzyl ester of (D)-valine.[1][2] The synthesis and purification of this compound to a high degree of purity are critical for its biological activity and to meet regulatory standards. This technical guide provides a comprehensive overview of the core processes involved in the synthesis and purification of this compound, including detailed experimental insights and methodologies.

I. Synthesis of this compound: A Multi-step Approach

The commercial production of this compound is a multi-step chemical synthesis that culminates in the esterification of two key chiral intermediates.[1] The overall process can be logically divided into three main stages:

-

Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol: The alcohol component of the final ester.

-

Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine: The acid component of the final ester.

-

Esterification: The coupling of the two intermediates to form this compound.

A generalized workflow for the synthesis is presented below:

Figure 1: General synthetic workflow for this compound.

Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol

This chiral alcohol is a crucial building block for many pyrethroid insecticides.[3] Its synthesis typically starts from 3-phenoxybenzaldehyde.

Experimental Protocol: Synthesis of (R,S)-α-cyano-3-phenoxybenzyl alcohol (Cyanohydrin Formation)

A common method for the synthesis of the racemic α-cyano-3-phenoxybenzyl alcohol involves the reaction of 3-phenoxybenzaldehyde with a cyanide source.

-

Materials: 3-phenoxybenzaldehyde, sodium cyanide, a suitable solvent (e.g., a mixture of water and an organic solvent like tetrahydrofuran).[4]

-

Procedure:

-

A solution of sodium cyanide is prepared in a water/tetrahydrofuran mixture.[4]

-

The solution is cooled, typically to around 15°C.[4]

-

A mixture of 3-phenoxybenzaldehyde is added dropwise to the cooled cyanide solution while maintaining the temperature.[4]

-

The reaction is stirred for a set period, for instance, 2 hours, at the controlled temperature to ensure complete conversion.[4]

-

The product is then extracted from the reaction mixture using an organic solvent like dichloromethane.[4]

-

The organic extracts are washed and dried to yield the racemic α-cyano-3-phenoxybenzyl alcohol.[4]

-

Enantioselective Synthesis/Resolution:

To obtain the desired (R)-enantiomer, either an enantioselective synthesis or a resolution of the racemic mixture is necessary. Industrial processes often employ stereoselective synthesis or resolution techniques to isolate the specific diastereomeric mixture.[1]

One reported method for obtaining the optically active form involves a lipase-catalyzed enantioselective transesterification of the racemic cyanohydrin.[3]

-

Catalyst: Lipase from Alcaligenes sp.[3]

-

Reaction: Transesterification of the racemic cyanohydrin with vinyl acetate.[3]

-

Solvent: Cyclohexane has been shown to be an effective solvent.[3]

-

Temperature: An optimal temperature of 55°C has been reported for achieving a high degree of conversion.[3]

Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine

This chiral carboxylic acid intermediate is synthesized from D-valine and 2-chloro-4-(trifluoromethyl)aniline.

Experimental Protocol (Conceptual):

-

Starting Materials: D-valine and a derivative of 2-chloro-4-(trifluoromethyl)aniline (e.g., with a leaving group).

-

General Procedure: The amine group of D-valine would react with the substituted aniline, likely in the presence of a base to neutralize the acid formed during the reaction. The reaction conditions would be optimized to favor the formation of the desired N-substituted valine derivative.

Esterification to this compound

The final step in the synthesis is the esterification of (R)-α-cyano-3-phenoxybenzyl alcohol with N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine.

Experimental Protocol (General):

This esterification can be achieved using standard coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.

-

Method 1: Using a Coupling Agent:

-

Reagents: (R)-α-cyano-3-phenoxybenzyl alcohol, N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

-

Solvent: A non-polar organic solvent such as hexane/ethyl acetate is often used to maintain stereochemical integrity.[5]

-

Temperature: The reaction is typically carried out at a low temperature (0-20°C) to minimize the risk of epimerization.[5]

-

-

Method 2: Via Acid Chloride:

-

Step 1: Acid Chloride Formation: N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

-

Step 2: Esterification: The acid chloride is then reacted with (R)-α-cyano-3-phenoxybenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

-

Industrial Scale Considerations:

On an industrial scale, the liberation of HCl during the condensation reaction can cause corrosion of the equipment. To mitigate this, in-line neutralization with a base like NaOH is often incorporated into the process. This also helps to improve the yield and purity of the final product.[5]

Table 1: Summary of Synthesis Parameters (Illustrative)

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reported Yield (%) |

| Cyanohydrin Formation | 3-Phenoxybenzaldehyde, Sodium Cyanide | - | Water/THF | 15 | - |

| Enantioselective Transesterification | Racemic Cyanohydrin, Vinyl Acetate | Lipase (Alcaligenes sp.) | Cyclohexane | 55 | Up to 80% conversion |

| Final Esterification (Lab Scale) | Chiral Alcohol, Chiral Acid | DCC/DMAP or Acid Chloride/Base | Hexane/Ethyl Acetate | 0-20 | 78-82 |

| Final Esterification (Industrial) | Chiral Alcohol, Chiral Acid | Acid Chloride, In-line NaOH | - | - | 89-92 |

II. Purification of this compound

Achieving high purity is crucial for the efficacy and safety of this compound. The purification process aims to remove unreacted starting materials, by-products, and stereoisomeric impurities.

Purification Techniques

A combination of chromatographic and non-chromatographic techniques is typically employed.

-

Column Chromatography: Silica gel column chromatography is a common method for the purification of pyrethroids. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is often used.

-

Recrystallization: This technique can be used to further purify the product, especially to separate it from closely related impurities. The choice of solvent is key; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration. For this compound, C8 or silica cartridges can be utilized.

Experimental Protocol: Purification by Column Chromatography (Conceptual)

-

Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Methods for Purity Assessment

Several analytical techniques are used to determine the purity and stereoisomeric ratio of the final product.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[6] For separating stereoisomers, a chiral column, such as one with a cellulose-tris(3,5-dimethylphenylcarbamate) stationary phase, is employed.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and provides structural information, making it suitable for identifying and quantifying impurities.

Table 2: Analytical Methods for this compound Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC (Purity) | Reverse-Phase C18 | Acetonitrile/Water | UV | Purity assessment |

| HPLC (Chiral) | Cellulose-tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol | UV/Optical Rotation | Stereoisomer separation |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometer | Impurity identification and quantification |

Purification Workflow:

Figure 2: A typical purification workflow for this compound.

III. Conclusion

The synthesis and purification of this compound are intricate processes that demand precise control over reaction conditions and stereochemistry. A thorough understanding of the underlying chemical principles and the application of robust analytical techniques are paramount to achieving a final product of high purity and efficacy. This guide provides a foundational understanding of these core processes to aid researchers and professionals in the field of drug development and agrochemical synthesis. Further optimization of the described methodologies may be necessary depending on the specific laboratory or industrial setting.

References

- 1. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound [benchchem.com]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

History and development of Tau-fluvalinate as a pyrethroid insecticide

An In-depth Technical Guide to the History and Development of Tau-fluvalinate

Introduction

This compound is a broad-spectrum synthetic pyrethroid insecticide and acaricide. It is a specific stereoisomer of fluvalinate, selected for its enhanced biological activity and unique selectivity profile.[1][2] As a Type II pyrethroid, it is characterized by the presence of an alpha-cyano group, which potentiates its insecticidal activity.[3] This compound is distinguished from many other pyrethroids by its relatively low toxicity to honey bees (Apis mellifera) while maintaining high efficacy against the parasitic mite Varroa destructor, making it a critical tool in apiculture for managing varroosis.[4][5][6] It is also utilized in agriculture and horticulture to control a wide array of pests on crops such as cotton, fruit trees, and vegetables.[3][7]

This guide provides a comprehensive overview of this compound, covering its historical development, chemical and physical properties, synthesis, mechanism of action, insecticidal applications, and toxicological profile. It also details the significant challenge of pest resistance and the experimental protocols used to assess efficacy and monitor resistance.

History and Development

The development of this compound is rooted in the evolution of synthetic pyrethroids. The parent compound, fluvalinate, was developed in 1980.[3][8] Fluvalinate itself is a racemic mixture of four stereoisomers.[1][9] Subsequent research revealed that the insecticidal and acaricidal activity resided primarily in specific isomers.

This compound is the (2R) diastereomer of fluvalinate, specifically the (R)-α-cyano-3-phenoxybenzyl ester of (D)-valine.[1][2][8] The use of the original racemic mixture of fluvalinate has been largely discontinued and replaced by this compound due to the latter's enhanced biological activity and selectivity.[1][3] This focus on a defined stereoisomer represents a key advancement in pyrethroid development, allowing for more targeted and efficient pest control.

Chemical Properties and Synthesis

This compound is a viscous, amber, oil-like liquid with a weak sweetish odor.[3][10] It is characterized by low water solubility and high solubility in many organic solvents.[1][3][7] It is stable to heat and light but is susceptible to hydrolysis at high pH.[7][11]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | [8] |

| CAS Number | 102851-06-9 | [3][12] |

| Chemical Formula | C₂₆H₂₂ClF₃N₂O₃ | [8][12] |

| Molecular Weight | 502.9 g/mol | [8][12] |

| Physical State | Viscous oil | [3] |

| Color | Amber | [3] |

| Density | 1.262 - 1.29 g/cm³ at 25°C | [3][12] |

| Boiling Point | >450°C | [7][11] |

| Vapor Pressure | 9 x 10⁻¹¹ Pa at 25°C | [3] |

| Water Solubility | Very low (0.012 - 2 x 10⁻⁶ g/L) | [3][11] |

| log Kow | 7.02 | [11] |

| Soil Half-life | 4 - 8 days (aerobic) | [1][13] |

Synthesis

The commercial production of this compound is a multi-step process. It begins with the synthesis of the parent compound, fluvalinate, which is then resolved to isolate the desired this compound diastereomer.[1]

-

Step 1: Amine Synthesis: The synthesis starts with the reaction of 2-bromo-3-methylbutyric acid with 2-chloro-4-(trifluoromethyl)aniline to form the N-substituted D-valine intermediate.[11]

-

Step 2: Esterification: The intermediate is then esterified with α-cyano-3-phenoxybenzyl alcohol.[1][11]

-

Step 3: Isomer Isolation: The resulting racemic mixture of fluvalinate undergoes stereoselective resolution to isolate this compound, the specific (2R) diastereomeric mixture.[1]

Mode of Action

This compound functions as a potent neurotoxin in target insects and mites. As a Type II pyrethroid, its primary molecular target is the voltage-gated sodium channel (VGSC) in neuronal cell membranes.[1][2][4][14]

Pyrethroids bind to the sodium channels and modify their gating properties, specifically by inhibiting their deactivation and inactivation.[3][15][16] This leads to a prolonged opening of the channels, causing a persistent influx of sodium ions into the neuron. The result is a state of hyperexcitability, characterized by repetitive nerve discharges, which ultimately leads to paralysis and death of the arthropod.[3][4][17] The presence of the α-cyano group in Type II pyrethroids like this compound is associated with a longer delay in channel closing compared to Type I pyrethroids, resulting in a more potent toxic effect.[3]

Insecticidal Spectrum and Applications

This compound is a broad-spectrum insecticide and acaricide effective against a wide range of pests in the orders Lepidoptera, Hemiptera, and Diptera, as well as various mite species.[7] It is used as a foliar spray on cotton, fruit trees, vegetables, and ornamentals to control pests such as aphids, leafhoppers, cotton bollworms, and spider mites.[3][7]

The most prominent application of this compound is in apiculture for the control of the ectoparasitic mite Varroa destructor.[10][18] This mite is a major threat to honey bee colonies worldwide.[18] this compound is formulated into impregnated plastic strips (e.g., Apistan®) that are placed inside the hive.[1][16] Its unique selectivity, being highly toxic to the mites but significantly less so to bees, has made it a cornerstone of Varroa management for many years.[4][6][19]

Efficacy and Resistance

Initially, this compound demonstrated high efficacy against susceptible mite populations. However, its intensive and prolonged use has led to the development of widespread resistance in Varroa destructor.[5][6][16][18][20]

Efficacy Data

The efficacy of this compound can vary significantly depending on the resistance status of the local Varroa population.

| Pest | Efficacy Metric | Result | Location | Reference |

| Varroa destructor | Mite Mortality Rate | 72% | Ontario, Canada | [21] |

| Varroa destructor | Efficacy Classification | "Minimally effective" (<80%) | Ontario, Canada | [21] |

| Varroa destructor | Mite Mortality Rate | 69.21% | - | [22] |

| Varroa destructor | Resistance Status | 57% of samples showed resistance | France | [20] |

Mechanisms of Resistance

The primary mechanism of resistance to this compound in Varroa destructor is target-site insensitivity due to point mutations in the voltage-gated sodium channel (VGSC) gene.[15][23][24]

-

Target-Site Resistance: The most commonly identified mutation is a substitution of leucine (L) to valine (V), isoleucine (I), or methionine (M) at position 925 of the VGSC protein (L925V/I/M).[23][25][26][27] This amino acid change alters the binding site for pyrethroids, reducing the channel's sensitivity to the insecticide.[24] The L925V mutation, in particular, has been strongly correlated with treatment failure.[23][26]

-

Metabolic Resistance: Enhanced detoxification by enzymes, such as cytochrome P450 monooxygenases and carboxylesterases, may also contribute to resistance by metabolizing the insecticide before it can reach its target site.[16][25]

The persistent contamination of beeswax with this compound residues can create continuous selective pressure, contributing to the increase and maintenance of resistance alleles in mite populations even in untreated hives.[5][18]

Toxicology Profile

This compound's toxicological profile varies widely across different organisms. It is classified as a moderately toxic compound by the U.S. EPA (Toxicity Class II).[10][13]

| Organism Group | Test | Result | Reference |

| Mammals | Acute Oral LD₅₀ (Rat) | 261 - 281 mg/kg | [13] |

| Acute Dermal LD₅₀ (Rabbit) | >2,100 mg/kg | [13] | |

| Birds | Acute Oral LD₅₀ (Bobwhite Quail) | >2,510 mg/kg | [13] |

| Dietary LC₅₀ (Mallard Duck) | >5,620 ppm | [13] | |

| Fish | 96-hr LC₅₀ (Rainbow Trout) | 2.7 µg/L | [3] |

| 96-hr LC₅₀ (Bluegill Sunfish) | 6.2 µg/L | [3] | |

| Aquatic Invertebrates | 96-hr LC₅₀ (Gammarus roeseli) | 17.29 µg/L | [28][29] |

| 48-hr LC₅₀ (Daphnia magna) | 74 µg/L | [13] | |

| Bees | Acute Contact LD₅₀ (Apis mellifera) | 9,450 ng/bee | [4] |

As shown in the table, this compound is very highly toxic to fish and aquatic invertebrates, leading to its classification as a Restricted Use Pesticide in some applications to protect aquatic environments.[3][13][30] Conversely, its toxicity to birds is low.[13] Its relatively low toxicity to honey bees compared to other pyrethroids is a key feature for its use in apiculture.[4][19] In animal studies, it has not been found to be carcinogenic, teratogenic, or fetotoxic.[3]

Experimental Protocols

Assessing the efficacy and resistance of pests to this compound requires standardized laboratory and molecular procedures.

Bioassay for Efficacy and Resistance Monitoring

A common method to determine insecticide susceptibility is the contact bioassay, such as the adult vial test (AVT) or a modified petri dish assay for mites.

Objective: To determine the median lethal concentration (LC₅₀) of this compound for a specific pest population.

Methodology:

-

Preparation of Solutions: A stock solution of technical-grade this compound is prepared in a suitable solvent (e.g., acetone). A series of serial dilutions are made to create a range of test concentrations.

-

Treatment of Vials: The inside of glass vials or petri dishes are coated with 0.5-1.0 mL of each insecticide dilution. Control vials are coated with solvent only. The vials are rolled until the solvent evaporates, leaving a uniform residue of the insecticide.[31]

-

Insect Exposure: Adult insects or mites (typically 10-25 individuals per vial, with multiple replicates) are collected and introduced into the treated and control vials.[31] For Varroa mites, they are often transferred onto the treated surface using a fine brush.

-

Incubation: Vials are kept under controlled conditions (e.g., 27°C ± 2°C, 75% ± 10% RH) for a specified exposure period (e.g., 24, 48, 72, or 96 hours).[32][33]

-

Mortality Assessment: At the end of the exposure period, mortality is assessed. An individual is considered dead if it is unable to make any coordinated movement when gently prodded.

-

Data Analysis: Mortality data is corrected for control mortality (using Abbott's formula if necessary). Probit analysis is then used to calculate the LC₅₀ value, which is the concentration estimated to kill 50% of the test population.[34] A significantly higher LC₅₀ compared to a known susceptible population indicates resistance.

Molecular Detection of Target-Site Resistance

Polymerase Chain Reaction (PCR) combined with Restriction Fragment Length Polymorphism (RFLP) is a common method to detect the L925V mutation in the Varroa destructor VGSC gene.[26]

Objective: To determine the genotype (susceptible, heterozygous resistant, or homozygous resistant) of individual mites at the L925 position.

Methodology:

-

DNA Extraction: DNA is extracted from individual mites.

-

PCR Amplification: A specific region of the VGSC gene that includes the codon for position 925 is amplified using PCR with specific primers.

-

Restriction Digest: The PCR product is incubated with a specific restriction enzyme (e.g., MboII or BsmAI) that recognizes and cuts the DNA sequence of the susceptible allele but not the resistant (L925V) allele.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

-

Genotype Determination: The pattern of DNA bands on the gel reveals the genotype:

-

Susceptible (L/L): The PCR product is cut by the enzyme, resulting in smaller, specific bands.

-

Homozygous Resistant (V/V): The PCR product is not cut, resulting in a single, larger band (the size of the original PCR product).

-

Heterozygous (L/V): Both cut and uncut fragments are present, resulting in bands for both susceptible and resistant alleles.

-

Conclusion

This compound represents a significant step in the rational design of insecticides, moving from a racemic mixture to a specific, more active stereoisomer. Its unique selectivity profile, particularly its high efficacy against Varroa mites coupled with lower toxicity to honey bees, established it as an invaluable tool for the apiculture industry. However, the history of this compound also serves as a critical case study in the evolution of insecticide resistance. The widespread emergence of target-site resistance in Varroa destructor has diminished its efficacy in many regions and underscores the necessity of integrated pest management (IPM) strategies, including the rotation of acaricides with different modes of action and the use of non-chemical control methods, to ensure the long-term sustainability of pest control in agriculture and apiculture.

References

- 1. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 2. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 3. This compound (UK PID) [inchem.org]

- 4. This compound [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. Residual this compound in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluvalinate - Wikipedia [en.wikipedia.org]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Fluvalinate | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 102851-06-9 | FC106296 | Biosynth [biosynth.com]

- 13. EXTOXNET PIP - FLUVALINATE [extoxnet.orst.edu]

- 14. irac-online.org [irac-online.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 18. mdpi.com [mdpi.com]

- 19. Molecular basis of selective resistance of the bumblebee BiNav1 sodium channel to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Surveillance of synthetic acaricide efficacy against Varroa destructor in Ontario, Canada | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 22. aloki.hu [aloki.hu]

- 23. Varroa destructor resistance to tau‐fluvalinate: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of resistance against to flumethrin using against Varroa destructor in Türkiye - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Spatio-temporal dynamics of Varroa destructor resistance to this compound in Czechia, associated with L925V sodium channel point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Lethal and sublethal effects of the pyrethroid insecticide this compound on the non-target organism Gammarus roeseli: A study of acute toxicity, genotoxicity and locomotor activity | Archives of Biological Sciences [serbiosoc.org.rs]

- 30. This compound | 102851-06-9 [chemicalbook.com]

- 31. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. innovationtoimpact.org [innovationtoimpact.org]

- 33. Acute Toxicity Bioassay of a Pyrethroid Pesticide Bifenthrin to the Asian stinging Catfish, Heteropneustes Fossilis (Bloch) [cwejournal.org]

- 34. Adult female bioassays [bio-protocol.org]

Tau-Fluvalinate and Varroa destructor: A Technical Whitepaper on the Mode of Action, Resistance, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tau-fluvalinate, a synthetic pyrethroid acaricide, has been a cornerstone in the management of the ectoparasitic mite Varroa destructor, a significant threat to honey bee (Apis mellifera) colonies worldwide. This document provides a comprehensive technical overview of the mode of action of this compound, the molecular and biochemical mechanisms underlying the development of resistance in Varroa populations, and detailed experimental protocols for the assessment of its efficacy and the detection of resistance. The primary mechanism of action involves the disruption of voltage-gated sodium channels in the mite's nervous system.[1][2][3][4] Resistance is predominantly conferred by specific point mutations in the gene encoding this channel.[5][6][7][8][9][10][11][12][13] This guide synthesizes current knowledge to support ongoing research and the development of novel control strategies.

Mode of Action of this compound

This compound is a neurotoxin that acts as a potent modulator of voltage-gated sodium channels (VGSCs) in the neurons of Varroa destructor.[1][4]

1.1. Primary Molecular Target: Voltage-Gated Sodium Channels

The primary target of this compound is the alpha subunit of the VGSC, a transmembrane protein responsible for the rising phase of the action potential in neurons.[1]

1.2. Mechanism of Neurotoxicity

This compound binds to the open state of the VGSC, causing a delay in their closure.[1] This disruption of normal channel gating leads to a persistent influx of sodium ions, resulting in prolonged membrane depolarization. The consequence of this is hyperexcitability of the nervous system, leading to tremors, paralysis, and ultimately, the death of the mite.[1]

References

- 1. pheromite.com [pheromite.com]

- 2. Residual this compound in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids [mdpi.com]

- 3. Residual this compound in Honey Bee Colonies Is Coupled with Evidence for Selection for Varroa destructor Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Ref: SAN 527l) [sitem.herts.ac.uk]

- 5. Varroa destructor resistance to tau‐fluvalinate: relationship between in vitro phenotypic test and VGSC L925V mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Point mutations in the sodium channel gene conferring this compound resistance in Varroa destructor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spatio-temporal dynamics of Varroa destructor resistance to this compound in Czechia, associated with L925V sodium channel point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Geographical distribution of pyrethroid resistance mutations in Varroa destructor across Türkiye and a European overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. The status of pyrethroid resistance mutation frequencies in Varroa destructor populations in the most important beekeeping areas of Türkiye - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Tau-fluvalinate in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tau-fluvalinate, a synthetic pyrethroid insecticide, is widely utilized in agriculture and apiculture for the control of various insect and mite pests. Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—within the target insect species. Understanding these processes is critical for optimizing its application, managing insecticide resistance, and assessing its potential impact on non-target organisms. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound in insects, with a focus on honey bees (Apis mellifera), the ectoparasitic mite Varroa destructor, and the greater wax moth (Galleria mellonella).

Pharmacokinetic Profile of this compound in Insects

The lipophilic nature of this compound facilitates its absorption through the insect cuticle. Once absorbed, it is distributed throughout the insect's body via the hemolymph. The primary sites of metabolism are the fat body and midgut, tissues rich in detoxification enzymes. The resulting metabolites, which are generally more polar, are then excreted. While detailed quantitative pharmacokinetic parameters for this compound in various insect species are not extensively documented in publicly available literature, residue and toxicity data provide valuable insights.

Data Presentation

Table 1: Residue Levels of this compound in Honey Bees (Apis mellifera) and Hive Matrices Following Treatment

| Matrix | Time Post-Treatment | Concentration Range | Reference |

| Adult Bees | 30 days | 14 - 160 ng/g (fresh weight) | [1][2] |

| Beeswax | Up to 180 days | 98 - 1630 ng/g | [1][2] |

| Beebread | Autumn 2018 | 1863.3 - 2129.3 ppb | [3] |

| Beebread | Spring 2019 | 450.1 - 901.8 ppb | [3] |

| Beebread | Autumn 2019 | 167.1 - 541.2 ppb | [3] |

Table 2: Acute Toxicity of this compound to Honey Bees (Apis mellifera)

| Exposure Route | Parameter | Value | Reference |

| Oral | LC50 | 13.700 mg/L | [4] |

Metabolism of this compound

The metabolism of this compound in insects is a detoxification process primarily mediated by three families of enzymes: cytochrome P450 monooxygenases (CYP450s), carboxylesterases (CarE), and glutathione S-transferases (GSTs). Evidence suggests that CYP450s, particularly the CYP9Q subfamily in honey bees, play a predominant role in the initial metabolic steps.

The primary metabolic reactions involve:

-

Hydrolysis: Cleavage of the ester bond, a common pathway for pyrethroid detoxification, which separates the acid and alcohol moieties of the molecule.

-

Oxidation: Hydroxylation of the aromatic rings, primarily at the 4'-position of the phenoxybenzyl group, is a key step catalyzed by CYP450 enzymes. This increases the water solubility of the compound, facilitating further metabolism and excretion.

The major identified and putative metabolites of this compound in insects include:

-

Anilino acid

-

4'-hydroxylated subfragments

-

4-Amino-3-chlorobenzoic acid (ACBA)

-

2-(2-chloro-4-carboxyl)anilino-3-methylbutanoic acid (Diacid)

-

3-phenoxybenzoic acid (PBA)

-

2-(2-chloro-4-trifluoromethyl) anilino-3-methylbutanoic acid (RCAA)

Experimental Protocols

Insecticide Administration

a) Topical Application (for assessing contact toxicity and metabolism)

This protocol is adapted from established methods for applying insecticides to individual insects.

-

Preparation of Dosing Solutions: Prepare serial dilutions of this compound in a suitable solvent, such as acetone. The concentrations should be chosen to elicit a range of responses, from minimal to high mortality, to determine dose-response relationships.

-

Insect Immobilization: Anesthetize the insects (e.g., honey bees, wax moths) by brief exposure to carbon dioxide or by chilling them on a cold plate. This facilitates handling and accurate application.

-

Application: Using a calibrated microapplicator, apply a precise volume (typically 1 µL) of the dosing solution to the dorsal thorax of each immobilized insect. The thorax is chosen as it is a non-articulated region, minimizing the removal of the insecticide by grooming.

-

Observation: After application, place the insects in individual or group containers with access to food (e.g., sucrose solution for bees). Monitor for mortality and sublethal effects at specified time points (e.g., 24, 48, 72 hours).

b) Oral Administration (for assessing dietary exposure)

-

Preparation of Dosing Solution: Dissolve this compound in a suitable solvent and then incorporate it into the insect's diet (e.g., sucrose solution for bees, artificial diet for wax moths) to achieve the desired final concentrations.

-

Feeding: Provide the treated diet to the insects. For social insects like bees, this can be done in group feeding cages. For individual insects, a microcapillary feeding system can be used for precise dosing.

-

Observation: Monitor the insects for mortality and sublethal effects over a defined period.

Sample Preparation for Residue and Metabolite Analysis

-

Sample Collection: At predetermined time points after insecticide administration, collect whole insects or specific tissues (e.g., midgut, fat body, hemolymph).

-

Homogenization: Homogenize the collected samples in a suitable solvent, such as acetonitrile or a mixture of ethyl acetate and hexane. A bead beater or tissue grinder can be used for efficient homogenization.

-

Extraction: The extraction of this compound and its metabolites is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method. This involves partitioning with salts (e.g., magnesium sulfate, sodium chloride) to separate the organic and aqueous phases.

-

Cleanup: The extract is then cleaned up using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components such as fatty acids and pigments.

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound and some of its metabolites.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.

-

Injector: Splitless injection is often employed for trace-level analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is the most common mode.

-

Acquisition Mode: Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity and selectivity, while full scan mode is used for identifying unknown metabolites.

-

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of a wide range of metabolites, including those that are less volatile or thermally labile.

-

Liquid Chromatograph (LC) Parameters:

-

Column: A reverse-phase C18 column is commonly used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization, is used for elution.

-

-

Mass Spectrometer (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode is typically used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of known metabolites, providing high sensitivity and selectivity. Precursor ion scans and product ion scans can be used for the identification of unknown metabolites.

-

Visualizations

Metabolic Pathway of this compound in Insects

Caption: Putative metabolic pathway of this compound in insects.

General Experimental Workflow for Pharmacokinetic Studies

Caption: General workflow for studying insecticide pharmacokinetics in insects.

Signaling Pathways and Logical Relationships

The primary mode of action of this compound, like other pyrethroids, is the disruption of the nervous system. It targets the voltage-gated sodium channels in nerve cell membranes, causing them to remain open for an extended period. This leads to repetitive nerve firing, paralysis, and ultimately, the death of the insect.

Caption: Mode of action of this compound on insect nerve cells.

Conclusion

The pharmacokinetics and metabolism of this compound in insects are complex processes that are crucial for its insecticidal activity and the development of resistance. While the general metabolic pathways involving CYP450s and carboxylesterases are understood, there is a need for more detailed quantitative data on the ADME parameters in a wider range of insect species. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies. A deeper understanding of these processes will enable the development of more effective and sustainable pest management strategies.

References

Unraveling the Environmental Fate of Tau-fluvalinate: A Technical Guide to its Degradation Pathways in Soil and Water

For Immediate Release